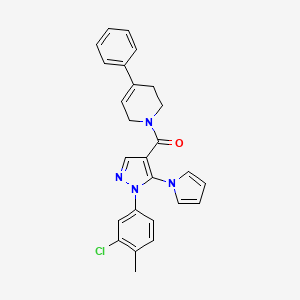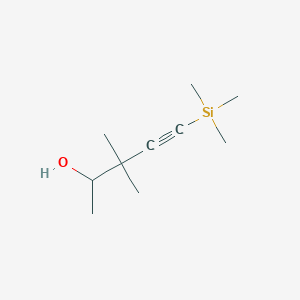
(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of compounds known for their complex molecular structures and potentially significant biological activities. These compounds are synthesized through a variety of chemical reactions, often involving multiple steps to introduce specific functional groups that define their chemical and physical properties.
Synthesis Analysis
Synthesis of similar compounds typically involves condensation reactions, utilization of Bredereck's reagent for selective formation, and occasionally microwave-assisted synthesis for efficiency. For example, certain pyrazoline derivatives have been synthesized under sonication conditions, indicating the potential for applying similar methods to our compound for higher yields and efficiency (Trilleras et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is often confirmed through spectroscopic methods and X-ray diffraction. Computational calculations, such as DFT (Density Functional Theory), are used to predict geometrical parameters, vibrational spectra, and to analyze the molecule's stability and reactivity (Shahana & Yardily, 2020).
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Research on similar pyrazole derivatives has revealed extensive studies on their synthesis and structural characterization. For example, studies have demonstrated the synthesis of isomorphous structures with chloro and methyl substitutions, highlighting the chlorine-methyl exchange rule and the challenges posed by extensive disorder in structural determination (Rajni Swamy et al., 2013). Another study focused on the microwave-assisted synthesis of novel pyrazoline derivatives, emphasizing the efficiency of microwave irradiation in achieving higher yields and environmentally friendly synthesis (Ravula et al., 2016).
Antimicrobial and Anticancer Activities
Several pyrazole derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer potentials. For instance, a study synthesized a series of pyrazolines and assessed their antimicrobial activity, finding that compounds containing methoxy groups exhibited high activity (Kumar et al., 2012). Another investigation synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, showing significant anticancer and antimicrobial activities, suggesting these compounds as molecular templates for overcoming microbe resistance (Katariya et al., 2021).
Corrosion Inhibition
Pyrazole derivatives have also been evaluated for their corrosion inhibition properties, with studies demonstrating that certain synthesized compounds effectively inhibit corrosion in metal solutions. For example, research on the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution indicated that these compounds act as mixed-type inhibitors and form protective films on the metal surface, showcasing their potential industrial applications (Yadav et al., 2015).
Propiedades
IUPAC Name |
[1-(3-chloro-4-methylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O/c1-19-9-10-22(17-24(19)27)31-25(29-13-5-6-14-29)23(18-28-31)26(32)30-15-11-21(12-16-30)20-7-3-2-4-8-20/h2-11,13-14,17-18H,12,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRUDJMEEWILOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)N5C=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-[({[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2485511.png)
![5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485512.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2485517.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2485518.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2485524.png)
![6-(4-Ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2485525.png)
![3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2485526.png)
![N-benzyl-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2485527.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2485528.png)